molecular formula C9H15ClO2S B2411776 2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride CAS No. 2402830-99-1

2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride

Cat. No. B2411776
M. Wt: 222.73
InChI Key: LPWYXUNMOWOEBD-UHFFFAOYSA-N
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Description

“6,6-dimethylspiro[3.3]heptane-2-sulfonyl chloride” is a chemical compound with the CAS Number: 2402830-99-1 . It has a molecular weight of 222.74 .


Molecular Structure Analysis

The InChI Code for “6,6-dimethylspiro[3.3]heptane-2-sulfonyl chloride” is 1S/C9H15ClO2S/c1-8(2)5-9(6-8)3-7(4-9)13(10,11)12/h7H,3-6H2,1-2H3 .

Scientific Research Applications

  • Synthesis and Stereochemistry Studies : The synthesis of analogs of 2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride, such as 2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid, has been studied. These compounds have been used to determine absolute stereochemistry using methods like X-ray crystallography and circular dichroism ((Murai et al., 2000)).

  • Improved Synthesis Techniques : An improved synthesis method for bicyclic spiro compounds like 2-oxa-6-azaspiro[3.3]heptane has been developed, focusing on enhancing stability and solubility, which broadens the range of possible reactions ((Richard N S van der Haas et al., 2017)).

  • Photochemical Reactions : Studies on the photoreactions of diketene with maleic anhydride and dimethylmaleic anhydride have led to the formation of compounds like 2-oxo-1-oxaspiro [3.3] heptane-cis-5, 6-dicarboxylic anhydride, highlighting the potential of these reactions in synthesizing complex organic structures ((Tetsuzo Kato et al., 1980)).

  • NMR Spectroscopy Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy has been used to analyze the spectra of 2,6-disubstituted spiro[3.3]heptane derivatives, providing insights into the molecular structure and behavior of these compounds ((A. J. D. Hoog et al., 1974)).

  • Coordination Chemistry : Spirocyclic sulfur and selenium ligands, including compounds like 2,6-dithiaspiro[3.3]heptane, have been studied for their ability to act as molecular rigid rods in the coordination of transition metal centers. These studies contribute to our understanding of coordination chemistry and the design of new materials ((M. Petrukhina et al., 2005)).

  • Biomedical Research : Dimethyl sulfoxide, a related compound, has been studied for its antioxidant properties, highlighting its potential as a solvent in biomedical research and neuroprotective antioxidant evaluation ((Carolina Sanmartín-Suárez et al., 2011)).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,2-dimethylspiro[3.3]heptane-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2S/c1-8(2)5-9(6-8)3-7(4-9)13(10,11)12/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWYXUNMOWOEBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride

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